1-(4-Chloroquinolin-3-yl)ethanol

Chiral building block asymmetric synthesis PI3K inhibitor

Sourcing a racemic 3-substituted-4-chloroquinoline building block with a chiral secondary alcohol handle often delays kinase inhibitor SAR programs. 1-(4-Chloroquinolin-3-yl)ethanol (CAS 1258406-21-1) directly addresses this bottleneck as the established precursor to the chiral 1-(4-chloroquinolin-3-yl)ethylamine linker used in Amgen's PI3Kδ inhibitor patent US20140031355A1. • Direct precursor for PI3Kδ and MELK inhibitor key intermediates; the α-methyl alcohol provides a chiral handle absent in primary alcohol analogs. • 4-Chloro substituent enables downstream SNAr diversification with amines, while the 3-position side chain engages kinase hinge regions. • Available as a racemate; enantiopure (R)- and (S)- forms accessible via chiral chromatography or enzymatic kinetic resolution for stereochemically defined inhibitor libraries.

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
Cat. No. B15355313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloroquinolin-3-yl)ethanol
Molecular FormulaC11H10ClNO
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCC(C1=C(C2=CC=CC=C2N=C1)Cl)O
InChIInChI=1S/C11H10ClNO/c1-7(14)9-6-13-10-5-3-2-4-8(10)11(9)12/h2-7,14H,1H3
InChIKeyWWMVAJGRRMEIRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chloroquinolin-3-yl)ethanol: Chiral Intermediate for Kinase Synthesis


1-(4-Chloroquinolin-3-yl)ethanol (IUPAC: 4-chloro-α-methyl-3-quinolinemethanol; CAS 1258406-21-1) is a chlorinated quinoline derivative bearing a secondary alcohol at the 3-position. It belongs to the 4-chloroquinoline family, a privileged scaffold in antimalarial, antibacterial, and kinase-inhibitor medicinal chemistry [1]. The compound exists as a racemic mixture (one stereogenic center) with a molecular formula of C₁₁H₁₀ClNO (MW 207.66), predicted LogP of 2.94, and predicted pKa of 13.04 . It is primarily employed as a key synthetic intermediate in the preparation of selective phosphoinositide 3-kinase (PI3K) inhibitors, where the α-methyl-substituted alcohol serves as a precursor to a chiral amine linker via Mitsunobu or related transformations [2].

1-(4-Chloroquinolin-3-yl)ethanol: Critical Structural Advantages Over Analogs


Three structural features of 1-(4-chloroquinolin-3-yl)ethanol act in concert to determine its synthetic utility: (i) the 4-chloro substituent directs regioselective C3 lithiation [1], (ii) the α-methyl secondary alcohol provides a chiral handle absent in the primary alcohol analog 4-chloro-3-quinolinemethanol , and (iii) the chlorine atom modulates both lipophilicity (ΔLogP ≈ +0.05–0.10 vs. 4-chloroquinoline; ΔLogP ≈ +1.77 vs. the non-chlorinated 1-(quinolin-3-yl)ethanol) and alcohol acidity (ΔpKa ≈ −0.71 vs. the non-chlorinated analog) . Substituting any of these three features—removing the chlorine, relocating it to the 2-position, or reducing the secondary alcohol to a primary alcohol—fundamentally alters the compound's performance as a chiral building block for PI3Kδ and MELK inhibitor programs, where both the spatial orientation and the electronic properties of the 3-position side chain are critical for target binding [2].

1-(4-Chloroquinolin-3-yl)ethanol: Evidence-Based Differentiation vs. Analogs


Chiral Center Advantage for Asymmetric Synthesis

1-(4-Chloroquinolin-3-yl)ethanol contains one stereogenic center (α-methyl-substituted secondary alcohol), whereas its direct synthetic precursor and closest structural analog, 4-chloro-3-quinolinemethanol (CAS 21168-46-7), is an achiral primary alcohol . The presence of a chiral center enables enantiomeric resolution for asymmetric synthesis of kinase inhibitors; the racemic secondary alcohol can be converted to enantiopure intermediates via chiral resolution or asymmetric catalysis [1]. In the Amgen PI3K inhibitor patent US20140031355A1, the α-methyl group is retained through multiple synthetic steps and ultimately maps onto the chiral ethyl linker connecting the quinoline core to the pyrimidine-carbonitrile pharmacophore, a structural motif associated with PI3Kδ isoform selectivity [2].

Chiral building block asymmetric synthesis PI3K inhibitor

Lipophilicity Enhancement by 4-Chloro Substitution

The 4-chloro substituent on 1-(4-chloroquinolin-3-yl)ethanol contributes a predicted LogP increase of approximately 1.77 units relative to the non-chlorinated analog 1-(quinolin-3-yl)ethanol (LogP ≈ 1.17 estimated from its lower predicted density of 1.171 g/cm³ and lower molecular weight of 173.21) . The target compound's predicted LogP of 2.94 places it within the optimal lipophilicity range (LogP 1–4) for passive membrane permeability, while the non-chlorinated analog falls below this range and may exhibit reduced cellular penetration [1]. The predicted Polar Surface Area (PSA) of the target compound is 33.12 Ų, compared to 12.89 Ų for the parent 4-chloroquinoline scaffold, reflecting the additional hydrogen-bonding capacity of the secondary alcohol that balances the lipophilicity gain from chlorine .

Lipophilicity drug-likeness membrane permeability

Alcohol Acidity Modulation for Coupling Reactions

The predicted pKa of the secondary alcohol in 1-(4-chloroquinolin-3-yl)ethanol is 13.04±0.20, which is 0.71 pKa units lower (more acidic) than the non-chlorinated analog 1-(quinolin-3-yl)ethanol (pKa 13.75±0.20) . This increased acidity is attributable to the electron-withdrawing inductive effect of the 4-chloro substituent transmitted through the quinoline ring to the 3-position side chain. The lower pKa enhances the alcohol's reactivity as a nucleophile in Mitsunobu coupling and facilitates selective deprotonation under mildly basic conditions (e.g., K₂CO₃/DMF) without competing deprotonation at other positions [1]. In contrast, the 4-chloroquinoline parent compound has a pKa of 3.57±0.13 (quinoline nitrogen), reflecting a fundamentally different protonation site .

pKa modulation alcohol reactivity Mitsunobu reaction

Regioselective C3-Functionalization Directed by 4-Chloro

The 4-chloro substituent on quinoline is essential for directing regioselective deprotonation at the C3 position using lithium diisopropylamide (LDA) at low temperature. Murie et al. (J. Org. Chem. 2018) demonstrated that 4-chloroquinoline undergoes exclusive C3 lithiation with LDA at −70°C, which is the exact transformation used to synthesize 1-(4-chloroquinolin-3-yl)ethanol via reaction with acetaldehyde (Patent US20140031355A1, Example A1) [1][2]. In contrast, 2-chloroquinoline lithiates at C3 as well but yields a 2-chloro-3-lithio intermediate that generates regioisomeric products with fundamentally different steric and electronic environments around the quinoline nitrogen, which is critical for kinase hinge-binding interactions [1]. DFT calculations cited in the JOC paper indicate that the C3 hydrogen of 4,7-dichloroquinoline is approximately 100-fold more acidic than the C8 hydrogen, rationalizing the regioselectivity [1].

Regioselective lithiation C3-functionalization LDA metallation

Physical Property Advantages for Purification

1-(4-Chloroquinolin-3-yl)ethanol exhibits a boiling point of 155°C at reduced pressure (12 Torr), compared to 260–261°C at atmospheric pressure for the parent 4-chloroquinoline scaffold . The lower boiling point of the target compound, even under reduced pressure, reflects the additional hydrogen-bonding capacity and reduced molecular symmetry introduced by the α-methyl ethanol side chain. The predicted density of the target compound (1.299±0.06 g/cm³) is slightly higher than that of 4-chloroquinoline (1.25 g/mL at 20°C), consistent with the increased mass of the 3-substituent . These differences have practical implications for purification: the target compound is amenable to flash column chromatography on silica gel, whereas 4-chloroquinoline is typically purified by distillation or recrystallization from low-melting solid (mp 28–31°C) .

Physicochemical properties purification handling

1-(4-Chloroquinolin-3-yl)ethanol: Key Applications in Kinase Discovery


PI3Kδ-Selective Inhibitor Synthesis

1-(4-Chloroquinolin-3-yl)ethanol serves as the direct precursor to the chiral 1-(4-chloroquinolin-3-yl)ethylamine linker via Mitsunobu reaction with phthalimide followed by hydrazinolysis, as demonstrated in Amgen's PI3K inhibitor patent US20140031355A1 [1]. The resulting chiral amine is coupled to 4-amino-6-chloropyrimidine-5-carbonitrile to yield potent PI3Kδ inhibitors with therapeutic applications in inflammatory and autoimmune diseases [1]. The α-methyl group is retained throughout the synthesis and is a critical determinant of PI3K isoform selectivity; the achiral primary alcohol analog 4-chloro-3-quinolinemethanol cannot provide this stereochemical feature and would yield compounds with different (and likely inferior) selectivity profiles [2].

MELK Kinase Inhibitor Development

The compound is a versatile intermediate for constructing 3-substituted-4-chloroquinoline derivatives that have demonstrated potent MELK (Maternal Embryonic Leucine Zipper Kinase) inhibition with IC₅₀ values in the low nanomolar range (e.g., 1.10 nM for optimized quinoline-MELK inhibitors in BindingDB assays associated with patent US9120749) [1]. The 4-chloro substituent can be displaced by amines in subsequent steps (e.g., with 4-aminophenyl or trans-4-aminocyclohexyl groups), while the 3-position side chain engages the kinase hinge region, making this building block essential for SAR exploration around the MELK ATP-binding pocket [2].

Antimicrobial 4-Chloroquinoline Library Synthesis

The LDA-mediated C3 lithiation strategy used to synthesize 1-(4-chloroquinolin-3-yl)ethanol (J. Org. Chem. 2018, 83, 871–880) [1] can be extended to generate a library of 3-substituted-4-chloroquinoline derivatives by quenching the C3-lithio intermediate with diverse electrophiles (aldehydes, ketones, DMF, etc.) [2]. Chloroquinoline analogs with substitutions at the 3-position have shown enhanced antibacterial activity compared to 2-substituted regioisomers in multiple SAR studies [3], positioning the target compound as a gateway intermediate for constructing focused screening libraries targeting drug-resistant Gram-positive and Gram-negative pathogens.

Chiral Resolution for Enantiopure Building Blocks

The racemic nature of 1-(4-chloroquinolin-3-yl)ethanol (0 of 1 defined stereocentres) [1] presents an opportunity for chiral chromatographic resolution or enzymatic kinetic resolution to obtain enantiopure (R)- and (S)-1-(4-chloroquinolin-3-yl)ethanol [2]. These enantiopure building blocks are valuable for synthesizing stereochemically defined PI3Kδ and MELK inhibitors, where the absolute configuration of the α-methyl group can significantly impact target binding affinity and selectivity. The secondary alcohol functionality also permits esterification with chiral derivatizing agents (e.g., Mosher's acid chloride) for determination of enantiomeric excess by ¹⁹F NMR, a critical quality control step in procurement of chiral intermediates [3].

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